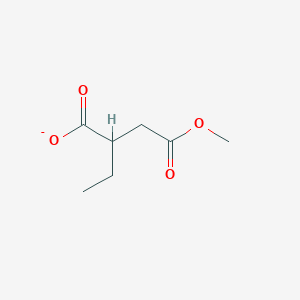

2-Ethyl-4-methoxy-4-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

64434-42-0 |

|---|---|

Molecular Formula |

C7H11O4- |

Molecular Weight |

159.16 g/mol |

IUPAC Name |

2-ethyl-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C7H12O4/c1-3-5(7(9)10)4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/p-1 |

InChI Key |

PWVXWINMUNAXMV-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC(=O)OC)C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Methoxy 4 Oxobutanoate and Analogous Systems

Established Synthetic Routes for β-Keto Esters

The synthesis of β-keto esters, a class of compounds to which 2-Ethyl-4-methoxy-4-oxobutanoate belongs, is a cornerstone of organic synthesis. Several powerful and versatile methods have been developed for their preparation.

Claisen Condensation and Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgallen.inlibretexts.org The reaction requires at least one of the esters to have an α-proton, making it enolizable. wikipedia.org A typical base used is the sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification. libretexts.org The driving force of the reaction is the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton, by the alkoxide base, shifting the equilibrium towards the product. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves three key steps:

Enolate formation : A strong base removes an α-proton from an ester molecule to form a nucleophilic enolate ion. libretexts.org

Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

Elimination : The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.orgmasterorganicchemistry.com

A significant variant of this reaction is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgpw.livelibretexts.org This method is particularly efficient for forming stable five- and six-membered rings. wikipedia.orglibretexts.org

Another useful variant is the Crossed Claisen Condensation , which occurs between two different esters. allen.inlibretexts.org To avoid a complex mixture of products, this reaction is most effective when one ester partner is non-enolizable (lacks α-hydrogens), such as benzoate (B1203000) or formate (B1220265) esters, ensuring it can only act as the electrophile. allen.inorganic-chemistry.org

| Reaction Variant | Description | Key Feature |

| Classic Claisen | Condensation of two identical enolizable esters. | Forms a symmetrical β-keto ester. allen.in |

| Dieckmann Condensation | Intramolecular condensation of a diester. | Produces cyclic β-keto esters (5- or 6-membered rings are favored). wikipedia.orgchemistrysteps.com |

| Crossed Claisen | Condensation of two different esters. | One ester is typically non-enolizable to ensure a single product. allen.inlibretexts.org |

Acetoacetic Ester Synthesis and its Alkylation

The acetoacetic ester synthesis is a versatile method for preparing α-substituted ketones, but its core principles are highly relevant to the synthesis of substituted β-keto esters. wikipedia.orglibretexts.org The starting material, typically ethyl acetoacetate (B1235776), possesses a particularly acidic α-hydrogen (pKa ≈ 11) due to its position between two carbonyl groups. chemistrysteps.com

This acidity allows for easy deprotonation with a standard base like sodium ethoxide to form a stable, nucleophilic enolate. chemistrysteps.comjove.com This enolate can then be alkylated via an SN2 reaction with an alkyl halide. libretexts.orgjove.com Because the starting ester has two acidic α-hydrogens, a second alkylation can be performed after the first, allowing for the introduction of two different alkyl groups. libretexts.orglibretexts.org

The sequence for producing a mono-alkylated β-keto ester is:

Deprotonation : Reaction of ethyl acetoacetate with an alkoxide base to form the enolate. libretexts.org

Alkylation : The enolate attacks an alkyl halide (e.g., ethyl iodide) to form an α-alkylated β-keto ester. libretexts.orglibretexts.org

While the classic synthesis proceeds to hydrolysis and decarboxylation to yield a ketone, the intermediate α-alkylated β-keto ester is precisely the type of structure found in compounds like this compound. chemistrysteps.commasterorganicchemistry.com

Reformatsky Reaction in β-Keto Ester Formation

The Reformatsky reaction typically produces β-hydroxy esters, not β-keto esters directly. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.com The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgnumberanalytics.com

This organozinc reagent is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org It then adds to the carbonyl of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester. numberanalytics.comorganic-chemistry.org

While not a direct route to β-keto esters, the Reformatsky reaction is a crucial method for synthesizing functionalized esters. The resulting β-hydroxy ester can potentially be oxidized to the corresponding β-keto ester, making this a two-step approach to the target structure. Recent research has also explored variations using other metals like iron, copper, and titanium to improve efficiency. organic-chemistry.org

C-Acylation Strategies for β-Keto Ester Preparation

Direct C-acylation of a pre-formed enolate is a powerful and regioselective method for synthesizing β-keto esters. researchgate.net This strategy involves reacting a ketone or ester enolate with an acylating agent. acs.org

The process generally follows these steps:

Enolate Formation : A ketone or ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. bham.ac.uk

Acylation : The enolate then reacts with an acylating agent. Common acylating agents include acid chlorides or special reagents like methyl cyanoformate ("Mander's reagent"). researchgate.netacs.org

This method offers excellent control, especially when creating thermodynamically unfavorable or highly substituted β-keto esters. organic-chemistry.org For instance, ketone enolates can be acylated with diethyl carbonate to yield β-keto esters. ucalgary.ca The choice of acylating agent and reaction conditions can be tuned to achieve high yields and avoid side reactions like O-acylation. acs.orgacs.org

Enolate Chemistry in α-Functionalization of Esters

The α-carbon of an ester, while less acidic than that of a ketone, can be deprotonated to form an ester enolate, a potent nucleophile. masterorganicchemistry.comyoutube.com This reactivity is central to the synthesis of α-substituted esters like this compound.

Alkylation and Acylation of α-Carbons

The α-carbon of an ester can be functionalized through alkylation or acylation of its enolate. quimicaorganica.orgpearson.com The process requires careful selection of the base and reaction conditions.

Alkylation : The direct alkylation of an ester enolate provides a straightforward route to introduce alkyl groups at the α-position. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks an alkyl halide, displacing the halide leaving group. libretexts.orgpressbooks.pub

Key considerations for successful alkylation include:

Base Selection : Strong, sterically hindered bases like LDA are often used to ensure complete and irreversible formation of the enolate, minimizing self-condensation (Claisen) reactions. bham.ac.ukopenstax.org

Alkyl Halide : The reaction works best with primary alkyl halides. Secondary halides are less reactive, and tertiary halides tend to cause elimination reactions. libretexts.orgquimicaorganica.org

Dialkylation : If the ester initially has two α-hydrogens, a second, different alkyl group can be added by repeating the deprotonation and alkylation steps. libretexts.orgopenstax.org

Stereoselective α-Substitution Approaches

Achieving stereocontrol at the α-position of succinate (B1194679) derivatives is a critical challenge in asymmetric synthesis. The creation of a chiral center at this position often relies on the use of chiral auxiliaries, which temporarily introduce a stereogenic element to guide the reaction, followed by its removal to yield the enantiomerically enriched product.

One of the most established methods for asymmetric alkylation involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. nih.govyoutube.com In this approach, an achiral succinate monoester is first coupled to a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a stereochemically defined Z-enolate, where the auxiliary effectively blocks one face of the enolate. youtube.comnih.gov Subsequent alkylation with an electrophile, such as an ethyl halide, proceeds with high diastereoselectivity, as the electrophile approaches from the less sterically hindered face. nih.gov Finally, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions, to afford the desired α-substituted succinate derivative with a high degree of enantiopurity. youtube.com The choice of the specific oxazolidinone, derived from readily available amino alcohols like valinol or phenylalaninol, can influence the stereochemical outcome of the reaction. youtube.com

Another strategy involves the use of chiral iron succinoyl complexes. nih.govresearchgate.net In this method, a chiral iron complex bearing a succinoyl moiety can be deprotonated and subsequently alkylated with high regio- and stereoselectivity at the β-position relative to the iron center (which corresponds to the α-position of the succinate). nih.govresearchgate.net Oxidative decomplexation then releases the homochiral α-alkyl succinic acid derivative in high yield. nih.govresearchgate.net

While direct catalytic enantioselective α-alkylation of succinate esters remains a challenge, methods developed for related β-keto esters provide valuable insights. Phase-transfer catalysis using cinchona-derived catalysts has been shown to be effective for the asymmetric α-alkylation of cyclic β-keto esters, achieving excellent enantiopurities (up to 98% ee). rsc.org Such catalytic systems, operating under nearly neutral conditions, could potentially be adapted for succinate derivatives, minimizing the risk of racemization that can occur under strongly acidic or basic conditions. nih.gov

Table 1: Comparison of Stereoselective α-Substitution Approaches for Succinate Analogues

| Method | Chiral Source | Key Features | Typical Diastereo/Enantio-selectivity |

| Evans Oxazolidinone Auxiliary | Chiral oxazolidinone | Forms a Z-enolate; steric hindrance directs alkylation. youtube.comnih.gov | High diastereoselectivity. mdpi.com |

| Chiral Iron Acyl Complex | Chiral iron complex | Regio- and stereoselective alkylation of the succinoyl ligand. nih.govresearchgate.net | High stereoselectivity. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Cinchona alkaloids | Catalytic asymmetric alkylation of β-keto esters. rsc.org | Up to 98% ee for β-keto esters. rsc.org |

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Both traditional acid/base catalysis and modern enzymatic and metal-catalyzed approaches are employed in the synthesis of succinate derivatives.

Acid and base catalysis are fundamental to the synthesis of succinate esters and their subsequent modification. The formation of the basic succinate structure can be achieved through Fischer esterification of succinic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.net To synthesize a monoester like 4-methoxy-4-oxobutanoic acid, one could start with succinic anhydride (B1165640). The reaction of succinic anhydride with an alcohol, such as methanol, can proceed without a strong acid catalyst to yield the monoester, as the carboxylic acid product can itself act as a catalyst. nih.gov

For the α-ethylation step, base-catalyzed alkylation is a common strategy. A classic approach involves the alkylation of a malonic ester derivative. For instance, diethyl malonate can be deprotonated with a base like sodium ethoxide to form an enolate, which then undergoes nucleophilic substitution with an ethyl halide. nih.gov Subsequent hydrolysis of one of the ester groups and decarboxylation would yield an ethyl-substituted succinate. A more direct route to 2-alkylsuccinic acids involves a multi-step sequence starting with the condensation of ethyl bromoacetate (B1195939) and diethyl malonate to form triethyl 1,1,2-ethanetricarboxylate. youtube.com This intermediate is then condensed with a bromoalkane, followed by heating with LiCl in aqueous DMSO to effect decarboxylation, yielding a diethyl 2-alkylsuccinate, which can be hydrolyzed to the diacid. youtube.com

The Stobbe condensation is a specific base-catalyzed reaction for succinic esters, where they condense with aldehydes or ketones in the presence of a base like sodium ethoxide to form alkylidenesuccinic acids. rsc.org While this provides a route to unsaturated derivatives, subsequent reduction would be necessary to obtain the saturated alkyl-substituted product.

Table 2: Overview of Acid- and Base-Catalyzed Reactions for Succinate Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Reference(s) |

| Fischer Esterification | Succinic acid, Alcohol | Strong acid (e.g., H₂SO₄) | Dialkyl succinate | mdpi.comresearchgate.net |

| Anhydride Opening | Succinic anhydride, Alcohol | None or weak base | Monoalkyl succinate | nih.gov |

| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | Base (e.g., NaOEt) | Substituted malonic ester (precursor to substituted succinic acid) | nih.gov |

| Stobbe Condensation | Diethyl succinate, Ketone/Aldehyde | Base (e.g., NaOEt) | Alkylidenesuccinic acid | rsc.org |

Enzymatic catalysis, particularly using lipases, has emerged as a powerful and sustainable tool for the synthesis of esters, offering high selectivity under mild reaction conditions. Lipases are widely used for the esterification of succinic acid and its derivatives. rsc.orgorganic-chemistry.org Immobilized Candida antarctica lipase (B570770) B (often known by its commercial name, Novozym 435) is a particularly effective biocatalyst for the esterification of succinic acid with various alcohols. rsc.orgorganic-chemistry.org The reaction conditions, such as temperature, reaction time, enzyme amount, and the molar ratio of alcohol to acid, can be optimized to achieve high conversion rates. rsc.org For the esterification of succinic acid with ethanol (B145695), studies have shown that the reaction equilibrium is strongly dependent on the concentration of water and succinic acid, as well as the temperature. researchgate.netorganic-chemistry.org

A key advantage of enzymatic methods is their inherent enantioselectivity, which can be exploited for the kinetic resolution of racemic mixtures. nih.govresearchgate.net In a kinetic resolution, a lipase selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. acs.org For example, a racemic mixture of an α-substituted succinate could be subjected to lipase-catalyzed hydrolysis, where one enantiomer is preferentially hydrolyzed to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the acid product. nih.gov

To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. youtube.comnih.gov In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. While DKR has been extensively applied to alcohols and amines, its application to α-substituted carboxylic acid derivatives is an area of active research. nih.govnih.gov A chemoenzymatic DKR approach combining metal-catalyzed racemization with enzymatic resolution is a powerful strategy for producing enantiomerically pure compounds. nih.gov

Table 3: Lipase-Mediated Transformations for Succinate Derivatives

| Transformation | Enzyme | Substrate(s) | Key Feature | Reference(s) |

| Esterification | Candida antarctica lipase B (Novozym 435) | Succinic acid, Alcohol | High conversion under mild conditions | rsc.orgorganic-chemistry.org |

| Kinetic Resolution | Lipases | Racemic α-substituted succinate ester | Enantioselective hydrolysis or esterification | nih.govnih.gov |

| Dynamic Kinetic Resolution | Lipase + Racemization catalyst | Racemic α-substituted succinate | Theoretical 100% yield of a single enantiomer | youtube.comnih.govnih.gov |

Palladium catalysis offers versatile and powerful methods for the formation of carbon-carbon bonds, which can be applied to the synthesis of substituted succinates. While direct palladium-catalyzed α-alkylation of ester enolates can be challenging, related transformations provide viable synthetic routes.

Palladium-catalyzed α-arylation and α-vinylation of ketone enolates are well-established reactions. researchgate.netnih.govcaltech.edu These methods could be extended to the enolates of succinate derivatives. For example, a one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates has been developed based on a palladium-catalyzed enolate arylation followed by an in situ alkylation. nih.gov This demonstrates the potential for sequential C-C bond formation at the α-position.

A more direct approach involves the palladium-catalyzed allylic alkylation of enolates generated from β-ketoesters, where the reaction proceeds with decarboxylation. caltech.edu This "cut-and-paste" methodology allows for the installation of an allyl group at the α-position. A particularly sophisticated version of this reaction involves the trapping of an intermediary palladium-enolate species by conjugate addition to a Michael acceptor, enabling the asymmetric construction of adjacent quaternary and tertiary stereocenters. nih.gov

Furthermore, palladium-catalyzed carbonylation reactions are a powerful tool for ester synthesis. A general and selective palladium-catalyzed alkoxycarbonylation of various alkenes with formic acid as the CO source has been described. acs.org This method allows for the conversion of functionalized olefins into linear esters with high yields and regioselectivity, presenting a potential route to succinate derivatives from alkene precursors. acs.org

Table 4: Palladium-Catalyzed Reactions for the Synthesis of Succinate Analogues

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Enolate Arylation/Alkylation | Pd(OAc)₂/DPPF | Cyanoacetate, Aryl bromide, Alkyl halide | 2-Alkyl-2-arylcyanoacetate | nih.gov |

| Decarboxylative Allylic Alkylation | [Pd₂(dba)₃], Chiral ligand | β-Ketoester, Allylic electrophile | α-Allyl ketone | caltech.edu |

| Alkoxycarbonylation | Palladium catalyst with specific ligand | Alkene, Formic acid, Alcohol | Linear ester | acs.org |

Emerging Synthetic Strategies and Sustainable Methodologies

The development of new synthetic strategies is increasingly driven by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. Multi-component reactions are a prime example of such sustainable methodologies.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, are highly efficient and atom-economical. nih.govfrontiersin.org They offer a rapid route to molecular complexity from simple precursors, often reducing the number of purification steps and minimizing waste. rsc.org

While direct MCRs for the synthesis of this compound are not explicitly reported, the functional groups present in succinate derivatives make them suitable substrates for post-synthesis modification via MCRs. For example, cellulose (B213188) succinates, which possess free carboxylic acid groups, have been successfully modified using Passerini three-component reactions (Passerini-3CR) and Ugi four-component reactions (Ugi-4CR). rsc.org The Passerini reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. The Ugi reaction extends this by including a primary amine to yield an α-acylamino carboxamide. nih.gov

These reactions highlight the potential of using the carboxylic acid moiety of a mono-esterified succinate, such as 4-methoxy-4-oxobutanoic acid, as a component in an MCR to build more complex molecular architectures. Furthermore, asymmetric MCRs, which utilize chiral catalysts or auxiliaries, are a powerful tool for the efficient synthesis of complex chiral compounds. nih.gov The development of novel MCRs that directly construct the substituted succinate framework is a promising area for future research.

Green Chemistry Protocols (e.g., Ionic Liquids, Solvent-Free Conditions)

The principles of green chemistry are increasingly integral to the development of modern synthetic routes. For the synthesis of succinate esters and their derivatives, these principles are applied to reduce environmental impact and improve safety and efficiency. Key areas of innovation include the use of ionic liquids and the implementation of solvent-free reaction conditions.

Ionic liquids (ILs) are salts with melting points below 100°C, and their negligible vapor pressure, thermal stability, and tunable solvent properties make them attractive alternatives to volatile organic solvents. In the context of esterification, ILs can act as both the solvent and the catalyst. For instance, Lewis acidic ionic liquids have been demonstrated to be effective catalysts in the synthesis of succinic acid diisopropyl ester. The use of ILs can lead to higher reaction rates and easier product separation, as the catalyst can often be recycled. While specific studies on the use of ionic liquids for the synthesis of this compound are not prevalent, the successful application in the synthesis of other succinate esters suggests their potential applicability.

Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of hazardous and waste-generating solvents. google.comgoogle.com Reactions are typically conducted by heating a mixture of the neat reactants, sometimes in the presence of a solid catalyst. This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration. For example, the synthesis of mono-methyl succinate has been achieved by heating succinic anhydride and methanol without a solvent, resulting in high yields. rsc.org Similarly, solvent-less Wittig reactions have been developed for the synthesis of various esters, demonstrating the broad applicability of this approach. google.comnih.gov The synthesis of this compound could plausibly be adapted to a solvent-free protocol, particularly in the initial step of forming 2-ethylsuccinic anhydride.

Heterogeneous catalysts play a crucial role in greening synthetic processes. An environmentally friendly protocol for the selective mono-methylation of dicarboxylic acids has been developed using methanol as the esterifying agent and alumina (B75360) as a heterogeneous catalyst. researchgate.net This method is particularly relevant for the synthesis of this compound from 2-ethylsuccinic acid, as it offers a pathway to the required unsymmetrical ester. The selectivity of this process is attributed to the balanced acidic and basic sites on the alumina surface. researchgate.net The catalyst's heterogeneous nature allows for easy separation from the reaction mixture and potential for reuse, aligning with green chemistry principles.

| Green Chemistry Approach | Key Advantages | Relevance to this compound Synthesis |

| Ionic Liquids | - Low volatility- High thermal stability- Tunable properties- Potential for catalyst recycling | Can serve as both solvent and catalyst, potentially improving reaction rates and simplifying purification. |

| Solvent-Free Synthesis | - Reduced solvent waste- Increased reaction concentration- Often simpler work-up | Applicable to the formation of the succinic anhydride precursor and potentially the final esterification step. google.comgoogle.comrsc.org |

| Heterogeneous Catalysis | - Ease of catalyst separation and recycling- Reduced waste from homogeneous catalysts- Potential for high selectivity | Alumina has been shown to be effective for selective mono-esterification of dicarboxylic acids, a key step in the target synthesis. researchgate.net |

Optimization of Reaction Conditions (e.g., Design of Experiments)

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic process. Traditional one-factor-at-a-time optimization can be time-consuming and may not reveal the interactions between different variables. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous investigation of multiple variables, leading to a more comprehensive understanding of the reaction landscape and the identification of optimal conditions with fewer experiments.

A pertinent example of this approach is the optimization of the microwave-assisted esterification of succinic acid with methanol using a Box-Behnken design (BBD). While this study focuses on producing dimethyl succinate, the methodology and the investigated parameters are highly relevant to the synthesis of this compound. The key variables optimized in this study were reaction time, microwave power, and catalyst loading.

Table 1: Box-Behnken Design for Microwave-Assisted Esterification of Succinic Acid

| Run | Reaction Time (min) | Microwave Power (W) | Catalyst Loading (wt%) | Conversion (%) |

| 1 | 10 | 300 | 2.5 | 65 |

| 2 | 30 | 300 | 2.5 | 75 |

| 3 | 10 | 500 | 2.5 | 80 |

| 4 | 30 | 500 | 2.5 | 92 |

| 5 | 10 | 400 | 1.0 | 70 |

| 6 | 30 | 400 | 1.0 | 82 |

| 7 | 10 | 400 | 4.0 | 85 |

| 8 | 30 | 400 | 4.0 | 98 |

| 9 | 20 | 300 | 1.0 | 72 |

| 10 | 20 | 500 | 1.0 | 85 |

| 11 | 20 | 300 | 4.0 | 90 |

| 12 | 20 | 500 | 4.0 | 99 |

| 13 | 20 | 400 | 2.5 | 95 |

| 14 | 20 | 400 | 2.5 | 96 |

| 15 | 20 | 400 | 2.5 | 95 |

The results of the BBD analysis led to the development of a quadratic model that could predict the conversion of succinic acid with high accuracy. The optimal conditions were identified to be a reaction time of 25 minutes, microwave power of 480 W, and a catalyst loading of 3.5 wt%, which resulted in a predicted conversion of 99.5%, closely matching the experimental verification.

This systematic approach to optimization offers significant advantages over traditional methods. For the synthesis of this compound, a similar DoE approach could be employed to optimize key parameters for the selective mono-esterification step. Variables such as the molar ratio of 2-ethylsuccinic acid to methanol, the amount of alumina catalyst, reaction temperature, and reaction time could be systematically varied to maximize the yield of the desired unsymmetrical ester while minimizing the formation of the diester byproduct.

Table 2: Proposed Variables for Optimization of this compound Synthesis using DoE

| Factor | Lower Level | Upper Level | Rationale |

| Temperature (°C) | 100 | 140 | To study the effect of thermal energy on reaction rate and selectivity. |

| Catalyst Loading (mol%) | 1 | 5 | To determine the optimal amount of catalyst for efficient conversion without side reactions. |

| Molar Ratio (Acid:Alcohol) | 1:1.1 | 1:2 | To investigate the influence of excess methanol on the selective mono-esterification. |

| Reaction Time (h) | 2 | 8 | To identify the point at which the reaction reaches maximum yield before potential side reactions become significant. |

By applying a statistical design such as a Box-Behnken or Central Composite Design, a comprehensive model of the reaction can be built, leading to a highly optimized and reproducible synthetic protocol for this compound.

Mechanistic Investigations of 2 Ethyl 4 Methoxy 4 Oxobutanoate Reactivity

Carbonyl Reactivity and Nucleophilic Acyl Substitution Pathways

The ester functional group in 2-Ethyl-4-methoxy-4-oxobutanoate is a primary site for nucleophilic acyl substitution. This class of reaction involves the replacement of the methoxy (B1213986) group (–OCH₃) with a different nucleophile. masterorganicchemistry.comlibretexts.org The process is not a direct displacement (like an Sₙ2 reaction) but proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.comlibretexts.org

The general mechanism unfolds as follows:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the methoxy group is expelled as a leaving group (methoxide, CH₃O⁻). libretexts.org

α-Carbon Acidity and Enol/Enolate Tautomerism

The carbon atom situated between the keto and ester carbonyl groups (the α-carbon) in this compound exhibits significant acidity. This acidity is the foundation for its tautomeric behavior and its ability to form stabilized carbanions known as enolates.

Like other compounds with α-hydrogens, this compound exists in an equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. libretexts.org Tautomers are distinct from resonance structures as they involve the rearrangement of atoms, specifically a proton and the location of a double bond. libretexts.org

Keto Form: The standard structure of the compound, containing a ketone (C=O) group.

Enol Form: A structure containing a hydroxyl (–OH) group and a carbon-carbon double bond (C=C).

For most simple carbonyl compounds, the keto-enol equilibrium heavily favors the keto form. libretexts.orgmasterorganicchemistry.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized. This stabilization arises from two main factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stable, six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. libretexts.org

| Form | Measured Signal for Integration | Calculated % Composition | Calculated Keq |

|---|---|---|---|

| Keto | kCH₂ | ~90.1% | ~0.099 |

| Enol | eCH | ~9.9% |

The enhanced acidity of the α-hydrogen in this compound allows it to be removed by a suitable base, leading to the formation of an enolate ion. masterorganicchemistry.com Bases commonly used for this purpose include alkoxides like sodium ethoxide (NaOEt) or strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). chemistrysteps.comwikipedia.org

The formation of the enolate is a critical step in many reactions of this compound. The resulting enolate is a powerful nucleophile and is significantly stabilized by resonance. The negative charge is not localized on the α-carbon but is delocalized across the oxygen atom of the ketone and the oxygen of the ester carbonyl group, effectively distributing the charge and increasing the stability of the anion. masterorganicchemistry.comwikipedia.org This delocalization makes the enolate a hybrid of a carbanion and an alkoxide. wikipedia.org The presence of two carbonyl groups flanking the α-carbon makes enolate formation much easier compared to compounds with a single carbonyl group. masterorganicchemistry.comopenstax.org

Specific Reaction Mechanisms

The dual reactivity at the carbonyl groups and the α-carbon enables this compound to participate in several important synthetic reactions.

The structure of this compound, a substituted 1,4-diester derivative, is ideally suited for an intramolecular Claisen condensation, known as the Dieckmann Condensation (or Dieckmann cyclization). wikipedia.orglibretexts.org This reaction is a powerful method for forming five- or six-membered rings. wikipedia.orgorganic-chemistry.org For this specific molecule, a five-membered ring would be formed.

The mechanism proceeds through the following steps: wikipedia.orglibretexts.orgnumberanalytics.com

Enolate Formation: A base, typically sodium methoxide (B1231860) to avoid transesterification, removes the acidic α-proton between the two carbonyl groups to form a resonance-stabilized enolate ion. numberanalytics.com

Intramolecular Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the ester group within the same molecule. wikipedia.orglibretexts.org This forms a cyclic tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group. numberanalytics.com The product is a cyclic β-keto ester.

It is crucial that the starting material has at least two α-hydrogens for the intermolecular Claisen condensation to proceed to completion, as the final, thermodynamically favorable step is the deprotonation of the product β-keto ester by the alkoxide base, which drives the equilibrium forward. libretexts.orgpressbooks.pubopenstax.org The neutral product is then obtained after an acidic workup. pressbooks.pub The Dieckmann condensation follows the same fundamental mechanistic principles as the intermolecular Claisen condensation. libretexts.orgorganic-chemistry.org

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com In this compound, the methyl ester can be converted to another ester (e.g., an ethyl ester) under either basic or acidic conditions. This reaction is often a potential side reaction during base-catalyzed condensations if the alkoxide base does not match the ester's alkoxy group. chemistrysteps.com

Base-Catalyzed Transesterification: This mechanism is a straightforward nucleophilic acyl substitution. masterorganicchemistry.com

Nucleophilic Addition: An alkoxide ion (e.g., ethoxide, CH₃CH₂O⁻) acts as a nucleophile and attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the original alkoxy group (methoxide, CH₃O⁻) to yield the new ester.

Acid-Catalyzed Transesterification: The acid-catalyzed mechanism is more complex and involves a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Addition: A molecule of the new alcohol (e.g., ethanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A proton is transferred from the newly added oxygen to one of the original methoxy oxygens.

Elimination: The protonated methoxy group leaves as a neutral methanol (B129727) molecule, while the carbon-oxygen double bond reforms.

Deprotonation: The proton on the new carbonyl oxygen is removed, regenerating the acid catalyst and yielding the final transesterified product.

Substitution Reactions Involving Methoxy and Ester Groups

The ester moiety of this compound is susceptible to substitution reactions, primarily through hydrolysis and transesterification. These reactions involve nucleophilic attack at the carbonyl carbon of the ester group.

Hydrolysis:

Under acidic or basic conditions, the methoxy group can be displaced by a hydroxyl group, leading to the formation of 2-ethyl-3-oxobutanoic acid. Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible process. libretexts.org It is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The use of a base, such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and methanol. libretexts.org The reaction proceeds through nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the methoxide ion.

Transesterification:

Transesterification is a process where the methoxy group of the ester is exchanged with another alkoxy group. nih.govntnu.noembrapa.brpsu.edu This reaction is often catalyzed by acids or bases and is a key method for converting one ester into another. nih.govntnu.noembrapa.brpsu.edu For instance, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield ethyl 2-ethyl-4-oxo-4-ethoxybutanoate and methanol. The reaction is typically driven to completion by using a large excess of the alcohol or by removing one of the products. embrapa.br

The table below summarizes typical conditions for substitution reactions of β-keto esters, which are analogous to the expected reactivity of this compound.

| Reaction Type | Reactant | Catalyst | Solvent | Temperature | Yield | Reference |

| Hydrolysis (Acidic) | Ethyl Acetoacetate | Dilute HCl | Water | Reflux | N/A | youtube.com |

| Hydrolysis (Basic) | Ethyl Acetate | NaOH | Water | N/A | Completion | libretexts.org |

| Transesterification | Rapeseed Oil (Triglycerides) | Sodium Methoxide | Ethanol | Room Temp | High Conversion | psu.edu |

| Transesterification | Ethyl Acetate | Na2Si2O5 | Methanol | 65 °C | ~70% | ntnu.no |

Spectroscopic and Computational Approaches in Structural and Electronic Characterization

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally suggests a more reactive molecule.

For 2-Ethyl-4-methoxy-4-oxobutanoate, a computational study would calculate the energies of these frontier orbitals. This analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the ester and methoxy (B1213986) groups. Conversely, the LUMO is expected to be centered on the electron-deficient regions, likely the carbonyl carbons.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a color-coded guide to the molecule's reactive sites. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

An MEP map of this compound would likely show negative potential around the oxygen atoms of the two carbonyl groups and the methoxy group, highlighting their role as potential hydrogen bond acceptors and sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Conformational Landscape and Energy Calculations

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and calculating their relative energies to determine the most probable structures at a given temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, key rotations would be around the C-C bonds of the butanoate backbone and the C-O bond of the methoxy group. The analysis would identify the lowest energy conformers, which represent the most stable arrangements of the molecule. The energy differences between various conformers (e.g., gauche and anti) would provide insight into the molecule's flexibility and the steric and electronic interactions between its functional groups.

Table 2: Hypothetical Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | Data not available |

| Conformer 2 | Data not available |

| Conformer 3 | Data not available |

This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Derivatization and Applications in Complex Chemical Synthesis

2-Ethyl-4-methoxy-4-oxobutanoate as a Key Building Block

The utility of this compound as a foundational element in organic synthesis is significant. It serves as a precursor for a range of advanced organic molecules and plays a role in the assembly of intermediates for natural products.

This compound is a valuable intermediate in the synthesis of various organic compounds. Its structure allows for the creation of heterocyclic systems and other complex molecular architectures. For instance, it can be a starting point for the synthesis of substituted pyridazinones and other biologically relevant scaffolds. The presence of multiple reaction sites enables chemists to build upon its framework to achieve target molecules with desired functionalities.

While direct, extensive documentation on the use of this compound in the total synthesis of specific natural products is not prominently detailed in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of complex natural products. The α-ethyl-γ-ketoester functionality is a key feature that can be elaborated into various cyclic and acyclic systems found in nature. For example, similar ketoesters are employed in synthetic routes toward alkaloids and polyketides, where the ethyl group can dictate stereochemical outcomes and the keto and ester groups provide handles for further reactions.

Functional Group Transformations

The chemical reactivity of this compound is largely defined by its carbonyl and ester functionalities. These groups can be selectively modified to introduce new chemical features.

The ketone and ester carbonyl groups within this compound can be selectively reduced to alcohols. The choice of reducing agent is critical for achieving the desired outcome. Strong reducing agents like lithium aluminum hydride will typically reduce both the ketone and the ester to the corresponding diol. In contrast, milder reagents such as sodium borohydride (B1222165) can often selectively reduce the ketone to a secondary alcohol while leaving the ester group intact, yielding methyl 2-ethyl-4-hydroxybutanoate. This selective reduction is a powerful tool for creating chiral centers and further functionalizing the molecule.

| Reducing Agent | Target Carbonyl | Product |

| Lithium Aluminum Hydride | Ketone & Ester | 2-Ethylbutane-1,4-diol |

| Sodium Borohydride | Ketone | Methyl 2-ethyl-4-hydroxybutanoate |

The methyl ester group of this compound can undergo various transformations. Saponification with a base like sodium hydroxide (B78521) will hydrolyze the ester to the corresponding carboxylate salt, which can then be acidified to yield 2-ethyl-4-oxobutanoic acid. The ester can also undergo transesterification with other alcohols in the presence of an acid or base catalyst to form different esters. The methoxy (B1213986) group itself is generally stable but can be cleaved under harsh conditions.

Synthesis of Functionalized Derivatives

The versatile nature of this compound allows for the synthesis of a wide array of functionalized derivatives. The active methylene (B1212753) group adjacent to the ester can be deprotonated and alkylated to introduce further substituents. The ketone can react with a variety of nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols. Furthermore, the ketone can be converted into other functional groups, such as hydrazones or oximes, by reacting with hydrazine (B178648) or hydroxylamine, respectively. These reactions significantly expand the synthetic utility of this building block, enabling the creation of a diverse library of compounds for various applications.

α-Alkylated and α-Acylated Derivatives

The presence of an active methylene group allows for the straightforward α-alkylation and α-acylation of this compound. These reactions are crucial for introducing new carbon-carbon bonds and functional groups at the α-position, significantly increasing the molecular complexity. For instance, the reaction with various electrophiles under basic conditions yields a wide array of substituted β-keto esters. These derivatives are valuable intermediates in the synthesis of more complex molecules.

A related compound, ethyl 2-methyl-3-oxobutanoate, undergoes reactions that demonstrate the reactivity of the α-position. orgsyn.org For example, it can be reacted with phenylacetylene (B144264) in the presence of an indium(III) trifluoromethanesulfonate (B1224126) catalyst to yield a more complex product. orgsyn.org This type of transformation highlights the potential for creating intricate molecular architectures from simpler β-keto esters.

Formation of Cyclic and Heterocyclic Compounds

The dicarbonyl functionality of this compound and its derivatives makes them excellent precursors for the synthesis of various cyclic and heterocyclic compounds. These reactions often proceed through intramolecular condensation or by reaction with dinucleophiles.

For example, derivatives of 4-aryl-2,4-dioxobutanoic acids are widely used in the synthesis of a variety of heterocyclic compounds. researchgate.net Similarly, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines can be controlled to selectively produce either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to form different quinolinone derivatives, demonstrating the versatility of β-keto esters in heterocyclic synthesis. researchgate.net The specific reaction pathway is highly dependent on the reaction conditions, including the solvent, temperature, and catalyst used. researchgate.net

Applications in Material Science and Specialty Chemicals

The functional groups present in this compound and its derivatives also allow for their incorporation into polymers and their use in the production of fine chemicals.

Integration into Polymer and Material Synthesis

The ester and keto functionalities of this compound can be utilized in polymerization reactions. For example, related vinyl monomers containing methoxy and phenol (B47542) groups, such as 2-methoxy-4-vinylphenol, are derived from biomass and used to create both thermoplastics and thermoset polymers. semanticscholar.orgresearchgate.netmdpi.com This monomer can be functionalized and then polymerized through various methods, including solution and emulsion polymerization, to produce homo- and copolymers with a range of thermal properties. semanticscholar.orgresearchgate.netmdpi.com This demonstrates the potential for compounds with similar functionalities to be adapted for use in creating new bio-based and functional materials. semanticscholar.orgresearchgate.net

The synthesis of polymers bearing cyclic carbonate functional groups, such as poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate, highlights another route for material synthesis. researchgate.net These polymers can be used in crosslinking reactions to form urethane (B1682113) linkages, offering an alternative to traditional isocyanate-based methods. researchgate.net

Use in Fine Chemical Production

The reactivity of this compound makes it a useful intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. For instance, the synthesis of (2-methoxy-ethyl)-4 phenol, an intermediate for the cardiovascular agent metoprolol, can be achieved from related methoxy-containing starting materials. google.com

Furthermore, compounds with similar structural motifs are found in various commercial products. For example, 4-ethylguaiacol, which contains a methoxy group, is used as a flavoring agent in food and as a fragrance ingredient. nih.gov This illustrates the potential for derivatives of this compound to be utilized in the production of high-value specialty chemicals.

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

The creation of stereochemically defined molecules is a paramount objective in modern organic synthesis, particularly for applications in pharmacology and materials science. For a molecule like 2-Ethyl-4-methoxy-4-oxobutanoate, which possesses a chiral center at the C2 position, the development of stereoselective synthetic methods is a critical research frontier.

Future work in this area will likely focus on the asymmetric Michael addition to α,β-unsaturated esters. This reaction is a powerful tool for carbon-carbon bond formation and the creation of chiral centers. beilstein-journals.org The use of chiral auxiliaries, temporarily attached to the substrate to direct the stereochemical outcome of a reaction, presents a viable strategy. beilstein-journals.org Research into novel, easily cleavable chiral auxiliaries that can afford high diastereoselectivity in the synthesis of 2-ethylsuccinate derivatives would be a significant advancement.

Another promising avenue is the use of organocatalysis, which employs small organic molecules to catalyze chemical transformations. nih.govnih.govbeilstein-journals.org Proline and its derivatives, for instance, have been successfully used in the stereoselective synthesis of related compounds. nih.gov Future research could explore a broader range of chiral amines and thiourea-based organocatalysts to achieve high enantioselectivity in the synthesis of this compound.

Enzymatic and biocatalytic methods also offer a green and highly selective alternative for synthesizing chiral compounds. nih.gov The use of enzymes, such as reductases, in diphasic systems has been shown to be effective for the stereoselective reduction of related oxobutanoates. nih.gov Investigating specific enzymes capable of the asymmetric synthesis or resolution of this compound could lead to highly efficient and environmentally benign production methods.

Table 1: Comparison of Potential Stereoselective Synthesis Methods

| Method | Potential Advantages | Key Research Focus |

| Chiral Auxiliaries | Well-established, predictable stereocontrol. | Development of new, easily removable auxiliaries. |

| Organocatalysis | Metal-free, milder reaction conditions. | Screening of novel catalysts for high enantioselectivity. |

| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of specific enzymes. |

Exploration of New Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are largely determined by the catalytic system employed. For the synthesis of this compound, future research will undoubtedly focus on the discovery and optimization of novel catalytic systems.

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds and has been successfully applied to various substrates. rsc.orgrsc.org The development of rhodium complexes with novel chiral phosphine (B1218219) ligands could provide highly efficient and enantioselective routes to 2-ethylsuccinate derivatives. rsc.org Future work could involve the screening of a library of chiral ligands to identify the optimal catalyst for the asymmetric hydrogenation of a suitable precursor to this compound.

Iridium-catalyzed asymmetric hydrogenation has also emerged as a valuable tool, particularly for challenging substrates. nih.gov The use of iridium catalysts bearing chiral cyclopentadienyl (B1206354) ligands has shown promise in the reduction of oximes and could potentially be adapted for the synthesis of chiral amines and related compounds. nih.gov

Furthermore, the combination of different catalytic modes, such as the integration of photoredox catalysis with transition metal or organocatalysis, opens up new avenues for synthetic transformations. nih.gov These synergistic catalytic systems could enable novel and more efficient pathways to this compound and its derivatives.

Table 2: Potential Catalytic Systems for Investigation

| Catalyst Type | Ligand/Co-catalyst Focus | Potential Reaction |

| Rhodium-based | Chiral phosphines (e.g., BINAP derivatives) | Asymmetric hydrogenation |

| Iridium-based | Chiral cyclopentadienyl ligands | Asymmetric hydrogenation |

| Organocatalysts | Cinchona alkaloids, prolinamides | Asymmetric Michael addition |

| Dual Catalysis | Photocatalyst + Chiral Lewis acid | Novel bond formations |

Advanced Mechanistic Studies of Complex Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound, advanced mechanistic studies of the key bond-forming reactions will be a vital area of future research.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways and predicting stereochemical outcomes. auburn.edunih.govresearchgate.net Future research should employ DFT calculations to model the transition states of the Michael addition reaction leading to 2-ethylsuccinate derivatives. auburn.edunih.govresearchgate.net Such studies can provide insights into the role of the catalyst, the substrate, and the solvent in determining the stereoselectivity of the reaction.

Kinetic studies, using techniques such as in-situ infrared spectroscopy, can provide real-time monitoring of reaction progress and help to identify key intermediates and transition states. researchgate.net These experimental studies, in conjunction with computational modeling, can offer a comprehensive picture of the reaction mechanism. A detailed understanding of the protonation pathway in Michael additions, for example, has been shown to be critical for controlling the geometric and stereochemical outcome of the reaction. rsc.org

Investigating the catalytic cycle of metal-catalyzed reactions, such as rhodium-catalyzed 1,4-additions, is also essential. nih.gov By identifying and characterizing the key intermediates in the catalytic cycle, researchers can develop more active and selective catalysts. nih.gov

Expansion of Synthetic Utility in Emerging Fields

While the direct applications of this compound are yet to be explored, its structural motifs suggest potential utility in several emerging fields. Chiral succinate (B1194679) derivatives are valuable building blocks in medicinal chemistry and materials science.

In medicinal chemistry, the succinate moiety is present in various biologically active molecules. The ability to introduce stereocenters with high control is crucial for the development of new therapeutic agents. mdpi.com Future research could explore the incorporation of the this compound scaffold into novel drug candidates. The ester functionalities also offer handles for further chemical modification, allowing for the generation of a library of compounds for biological screening.

In the field of materials science, chiral molecules are of interest for the development of advanced materials with unique optical and electronic properties. The stereochemical purity of chiral building blocks can significantly influence the macroscopic properties of polymers and other materials. Future work could investigate the polymerization of derivatives of this compound to create novel chiral polymers with potential applications in areas such as chiral chromatography or as nonlinear optical materials.

The development of novel synthetic applications for related α,β-unsaturated esters and ketoesters also points to potential future directions. nih.govbanglajol.infonih.gov For instance, these compounds can serve as versatile synthons in various cycloaddition reactions to construct complex molecular architectures. nih.gov Exploring the reactivity of this compound in such transformations could lead to the synthesis of novel and structurally diverse molecules with interesting properties.

Table 3: Potential Applications in Emerging Fields

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates | Chiral succinate scaffold is present in bioactive molecules. |

| Materials Science | Development of chiral polymers | Potential for unique optical or electronic properties. |

| Organic Synthesis | Building block for complex molecules | Versatile functional groups for further transformations. |

Q & A

Basic: What are the common synthetic routes for 2-Ethyl-4-methoxy-4-oxobutanoate, and what key reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

- Friedel-Crafts acylation or esterification to introduce the methoxy and ethyl ester groups. For example, analogous compounds like ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate are synthesized via Claisen condensation using diethyl oxalate and hydrocinnamic acid derivatives .

- Key conditions : Use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) for enolate formation, followed by alkylation or acylation. Temperature control (0–25°C) and anhydrous conditions are critical to prevent hydrolysis of the ester group .

- Yield optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and monitoring reaction progress using TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl ester -CH₂CH₃), δ 3.6–3.8 ppm (singlet, methoxy -OCH₃), and δ 4.1–4.3 ppm (quartet, ester -OCH₂). The ketone proton (β to the ester) appears as a multiplet near δ 2.5–3.0 ppm .

- ¹³C NMR : Carbonyl carbons (ester C=O at ~170 ppm, ketone C=O at ~205 ppm) and methoxy carbon at ~55 ppm .

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 188.2 g/mol for C₈H₁₂O₄). Fragmentation patterns include loss of ethoxy (-OC₂H₅) or methoxy (-OCH₃) groups .

Advanced: How can biocatalytic approaches be optimized for the asymmetric reduction of this compound derivatives?

Answer:

- Enzyme selection : Use carbonyl reductases (e.g., from Escherichia coli co-expressing glucose dehydrogenase for NADPH regeneration) to reduce the ketone group to a chiral alcohol. For example, ethyl 4-chloro-3-hydroxybutanoate was synthesized with >99% enantiomeric excess (ee) using this method .

- Solvent systems : Biphasic organic solvent-water systems (e.g., toluene-water) enhance substrate solubility and enzyme stability. Optimal pH (6.5–7.5) and temperature (30–37°C) are critical .

- Process scaling : Immobilize enzymes on silica or polymeric supports to improve reusability. Monitor reaction kinetics via GC or chiral HPLC to ensure stereochemical purity .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., carbonyl carbons). For example, the ketone group is more reactive than the ester due to lower electron-withdrawing effects .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilic attack) and transition states for SN2 mechanisms .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with reaction rates. Hammett constants (σ) predict how electron-donating groups reduce electrophilicity .

Advanced: How should researchers address discrepancies in reported reaction kinetics or product distributions for this compound?

Answer:

- Variable analysis : Identify differences in reaction conditions (e.g., catalyst loading, solvent polarity). For example, NaH vs. LDA as a base may alter enolate regioselectivity, leading to divergent products .

- Reproducibility checks : Standardize protocols for moisture-sensitive steps (e.g., use of Schlenk lines) and validate analytical methods (e.g., calibrate HPLC with reference standards) .

- Data reconciliation : Apply multivariate statistical tools (e.g., PCA or ANOVA) to isolate confounding factors. Cross-validate findings with isotopic labeling (e.g., ¹³C tracing) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.